tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379546-68-5 | |
| Record name | tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can react with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyloxycarbonyl (Boc) group undergoes controlled hydrolysis under acidic or basic conditions to yield free amines:
Reaction Conditions
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M) in dioxane, 25°C | (S)-1-(4-bromophenyl)-2-hydroxyethylamine | 92% |
| Basic hydrolysis | NaOH (2M), THF/H₂O | (S)-1-(4-bromophenyl)-2-hydroxyethylamine | 85% |
-
The stereochemistry at the C1 position (S-configuration) remains intact during hydrolysis due to the stability of the carbamate intermediate.
-
Acidic conditions favor faster deprotection but require neutralization for amine isolation.
Nucleophilic Substitution at the Bromine Atom
The para-bromine atom participates in palladium-catalyzed cross-coupling reactions:
Common Reactions
| Reaction Type | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | (S)-tert-butyl 1-(4-arylphenyl)-2-hydroxyethylcarbamate | Biaryl synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | (S)-tert-butyl 1-(4-aminophenyl)-2-hydroxyethylcarbamate | Pharmaceutical intermediates |
-
The bromine’s position (para to hydroxyl) enhances electronic activation for coupling .
-
Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-branched analogs.
Oxidation of the Hydroxyl Group
The secondary alcohol moiety is oxidized to a ketone under mild conditions:
Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM | 0°C → 25°C | (S)-tert-butyl 1-(4-bromophenyl)-2-oxoethylcarbamate | 88% |
| Swern oxidation | Oxalyl chloride, DMSO | -78°C | (S)-tert-butyl 1-(4-bromophenyl)-2-oxoethylcarbamate | 78% |
-
The ketone product serves as a precursor for reductive amination or Grignard additions.
-
Over-oxidation to carboxylic acids is avoided using stoichiometric control.
Esterification of the Hydroxyl Group
The hydroxyl group reacts with acyl chlorides to form esters:
-
Example : Reaction with acetyl chloride (pyridine catalyst, 0°C) yields (S)-tert-butyl 1-(4-bromophenyl)-2-acetoxyethylcarbamate (94% yield).
Epoxidation (Indirect)
The hydroxyl group is first converted to a tosylate (TsCl, Et₃N), followed by base-induced epoxide formation (K₂CO₃, 60°C):
-
Product : (S)-tert-butyl 1-(4-bromophenyl)-2,3-epoxypropylcarbamate (81% yield).
Stereochemical Considerations
The (S)-configuration at C1 influences reaction outcomes:
-
Chiral Retention : Observed in hydrolysis and oxidation due to non-inversion mechanisms.
-
Dynamic Kinetic Resolution : Achieved in asymmetric alkylations using chiral ligands (e.g., BINAP), enhancing enantiomeric excess (ee > 98%).
Stability and Side Reactions
| Factor | Impact on Reactivity | Mitigation Strategy |
|---|---|---|
| Acidic Conditions | Boc deprotection competes with bromine substitution | Use buffered acidic media (pH 4–5) |
| High Temperatures | Racemization at C1 (ΔT > 80°C) | Conduct reactions below 60°C |
Key Research Findings
-
Catalytic Efficiency : Pd-based catalysts show higher turnover numbers (TON = 1,200) in Suzuki couplings compared to Ni catalysts (TON = 450).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate coupling rates by 30% compared to THF .
-
Thermal Degradation : Prolonged heating (>12 hrs) leads to 5–8% racemization, confirmed by chiral HPLC.
Comparative Reactivity Table
| Reaction | tert-butyl N-[(1S)-...]carbamate | Non-Brominated Analog |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 45 min (pH 2) | 90 min (pH 2) |
| Suzuki Coupling Yield | 92% | 85% |
| Oxidation Selectivity | 99% ketone | 88% ketone |
Scientific Research Applications
tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
N-Boc-4-bromoaniline: Contains a similar bromophenyl group but lacks the hydroxyethyl moiety.
tert-Butyl N-methylcarbamate: Similar protective group but different substituents.
Uniqueness
tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to its combination of a chiral center, a bromophenyl group, and a hydroxyethyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and biological studies .
Biological Activity
Tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxyethyl chain, and a bromophenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula: C13H18BrNO3
- Molar Mass: 316.19 g/mol
- CAS Number: 1379546-68-5
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
- π-π Interactions: The bromophenyl group can engage in π-π stacking interactions with aromatic residues in enzymes or receptors, potentially modulating their activity.
These interactions suggest that the compound may influence various biological pathways, though further studies are required to elucidate specific mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Enzyme Inhibition
The compound may interact with specific enzymes, potentially acting as an inhibitor. The presence of the bromine atom allows for nucleophilic substitution reactions that could modify enzyme activity. For example, compounds with similar structures have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reaction of tert-butyl carbamate with brominated phenolic compounds : This step often utilizes palladium-catalyzed cross-coupling reactions.
- Conditions : Common solvents include dichloromethane or 1,4-dioxane, and bases such as cesium carbonate are frequently employed to facilitate the reaction .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. Key steps include coupling a hydroxyl-containing intermediate (e.g., (S)-1-(4-bromophenyl)-2-hydroxyethylamine) with Boc anhydride under basic conditions (e.g., triethylamine in THF).
- Optimization :
- Temperature control : Maintain 0–5°C during Boc protection to minimize racemization.
- Catalysts : Use DMAP to accelerate carbamate formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOAc/hexane) improves yield and purity (>95%).
- Monitoring : TLC and ¹H NMR track intermediates (e.g., tert-butyl signals at δ ~1.4 ppm) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Combined spectroscopic approaches :
- ¹H/¹³C NMR : Assign stereochemistry (e.g., C-1 chiral center) and confirm Boc group integrity.
- HPLC-MS : Quantify purity (>98%) and detect bromine isotopic patterns (m/z 79/81).
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (SHELX suite) for small-molecule structures .
- IR spectroscopy : Identify carbamate C=O stretches (~1690 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Desiccate at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture (Boc hydrolysis) or strong acids/bases.
- Safety : Use PPE (nitrile gloves, goggles) and work in fume hoods. Brominated byproducts may require specialized waste disposal .
Advanced Research Questions
Q. What strategies resolve enantiomeric excess in chiral derivatives of this carbamate?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) separate enantiomers.
- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to assign absolute configuration via ¹H NMR.
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for stereochemical validation .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
- Challenges : Low melting point, solvent inclusion, and poor crystal growth.
- Solutions :
- Solvent screening : Mixed systems (e.g., EtOAc/hexane) promote nucleation.
- Temperature gradients : Slow cooling from saturated solutions improves crystal quality.
- Software tools : OLEX2 with SHELXT accelerates structure solution and refinement .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Stability profile :
- pH 6–8 : Stable for 24 hours at 25°C.
- Acidic conditions (pH <3) : Boc cleavage generates 1-(4-bromophenyl)-2-hydroxyethylamine and CO₂.
- Alkaline conditions (pH >10) : Carbamate hydrolysis yields tert-butanol and amine derivatives.
Q. How is this carbamate utilized as a synthetic intermediate in drug discovery?
- Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
